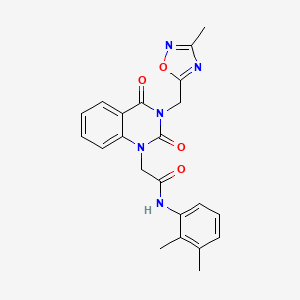

![molecular formula C21H16N4O2S2 B2470742 N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-13-8](/img/structure/B2470742.png)

N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

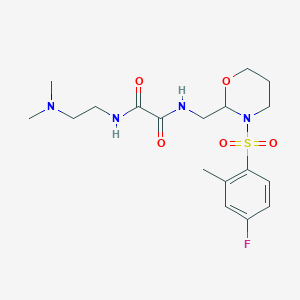

This compound is a derivative of imidazo[2,1-b]thiazole and benzo[d]thiazole carboxamide . It has been synthesized and evaluated for its biological activity .

Synthesis Analysis

The compound has been synthesized through a series of reactions involving N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . The synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of the compound was characterized using 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving N,N-disubstituted arylhydrazines with CS2 . The reaction conditions were optimized to achieve the desired product.Scientific Research Applications

Antitumor Activity

N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide has been studied for its potential in antitumor activity. A study by Ostapiuk, Frolov, and Matiychuk (2017) synthesized new thiazole derivatives and investigated their antitumor effects. They found that certain compounds, including this one, demonstrated a significant ability to inhibit the in vitro growth of human tumor cells, highlighting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Antimicrobial Activity

Research on N-(benzo[d]thiazol-2-yl) derivatives has also indicated their effectiveness in antimicrobial activities. Palkar et al. (2017) designed and synthesized novel analogs of these compounds, which displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study by Bikobo et al. (2017) synthesized thiazole derivatives and found that some molecules were more effective than reference drugs against certain pathogenic strains, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

Antifungal and Antibacterial Properties

Çapan et al. (1999) investigated the synthesis of new thiazole derivatives and their antifungal activity. They found that several compounds were as effective as the standard drug ketoconazole against certain fungal strains, suggesting their utility in treating fungal infections (Çapan et al., 1999). Similarly, Youssef et al. (2006) synthesized benzothiazole derivatives and found that certain compounds exhibited antibacterial activity against specific strains like Corynebacterium xerosis (Youssef et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a part of a class of chemicals that have been identified as potential anti-mycobacterial agents

Mode of Action

As a potential anti-mycobacterial agent, it may interact with bacterial proteins or enzymes, disrupting their normal function and leading to the death of the bacteria . More research is required to elucidate the precise interactions between this compound and its targets.

Biochemical Pathways

Given its potential anti-mycobacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Pharmacokinetics

In silico ADMET prediction has been performed for this compound , but experimental data is needed to confirm these predictions and to understand the impact on bioavailability.

Result of Action

As a potential anti-mycobacterial agent, it may lead to the death of mycobacteria, potentially through the disruption of essential cellular processes

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S2/c1-12-18(19(26)24-20-22-15-5-3-4-6-17(15)28-20)29-21-23-16(11-25(12)21)13-7-9-14(27-2)10-8-13/h3-11H,1-2H3,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIKISCSDWFGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2470663.png)

![Methyl[2-(oxan-4-yl)ethyl]amine](/img/structure/B2470668.png)

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![2-fluoro-N-(2-{6-[(3-morpholin-4-ylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide](/img/structure/B2470679.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2470681.png)